molecular formula C26H32O4 B12721744 Dysobindialdehyde CAS No. 90365-38-1

Dysobindialdehyde

Cat. No.: B12721744
CAS No.: 90365-38-1
M. Wt: 408.5 g/mol
InChI Key: JWGQKNZMLQGBGX-OEYXIPNUSA-N
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Description

Dysobindialdehyde is a naturally occurring compound known for its unique chemical structure and properties It is a dialdehyde, meaning it contains two aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysobindialdehyde can be synthesized through several methods. One common approach involves the oxidation of specific precursor compounds using oxidizing agents such as potassium iodate or potassium periodate . The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the dialdehyde groups.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Dysobindialdehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.

    Reduction: Reduction reactions can transform the aldehyde groups into primary alcohols.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Amines or hydrazines under mild heating.

Major Products Formed:

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diols.

    Substitution: Imines or hydrazones.

Scientific Research Applications

Mechanism of Action

The mechanism by which dysobindialdehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and enzymes. This reactivity underlies its applications in biological and industrial processes .

Comparison with Similar Compounds

    Glutaraldehyde: Another dialdehyde with similar cross-linking properties but higher toxicity.

    Glyoxal: A simpler dialdehyde used in similar applications but with different reactivity profiles.

Uniqueness: Dysobindialdehyde is unique due to its specific structure, which allows for selective reactions and applications. Its lower toxicity compared to glutaraldehyde makes it a more attractive option for certain biological and industrial uses .

Properties

CAS No.

90365-38-1

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

(1R,7aS)-5-[(1R,6S)-6-formyl-1,5,5-trimethyl-4-oxocyclohex-2-en-1-yl]-1-(furan-3-yl)-4,7a-dimethyl-2,5,6,7-tetrahydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C26H32O4/c1-23(2)21(14-27)25(4,12-9-22(23)29)20-8-11-24(3)18(17-10-13-30-15-17)6-7-19(24)26(20,5)16-28/h7,9-10,12-16,18,20-21H,6,8,11H2,1-5H3/t18-,20?,21+,24-,25+,26?/m0/s1

InChI Key

JWGQKNZMLQGBGX-OEYXIPNUSA-N

Isomeric SMILES

C[C@@]12CCC(C(C1=CC[C@H]2C3=COC=C3)(C)C=O)[C@]4(C=CC(=O)C([C@H]4C=O)(C)C)C

Canonical SMILES

CC1(C(C(C=CC1=O)(C)C2CCC3(C(CC=C3C2(C)C=O)C4=COC=C4)C)C=O)C

Origin of Product

United States

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